N-benzyl-N-methyl-2-nitrobenzenesulfonamide N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 42060-39-9
VCID: VC11188084
InChI: InChI=1S/C14H14N2O4S/c1-15(11-12-7-3-2-4-8-12)21(19,20)14-10-6-5-9-13(14)16(17)18/h2-10H,11H2,1H3
SMILES: CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol

N-benzyl-N-methyl-2-nitrobenzenesulfonamide

CAS No.: 42060-39-9

Cat. No.: VC11188084

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-methyl-2-nitrobenzenesulfonamide - 42060-39-9

Specification

CAS No. 42060-39-9
Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
IUPAC Name N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Standard InChI InChI=1S/C14H14N2O4S/c1-15(11-12-7-3-2-4-8-12)21(19,20)14-10-6-5-9-13(14)16(17)18/h2-10H,11H2,1H3
Standard InChI Key XSUJYEHZFOOMBO-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

N-Benzyl-N-methyl-2-nitrobenzenesulfonamide (C₁₄H₁₅N₂O₄S) belongs to the sulfonamide class, featuring a sulfonyl group bridging a 2-nitrobenzene ring and a doubly substituted amine (benzyl and methyl groups). Key physicochemical properties inferred from analogs include:

  • Molecular Weight: 315.35 g/mol (calculated from formula C₁₄H₁₅N₂O₄S).

  • Melting Point: Analogous N-methyl-2-nitrobenzenesulfonamide derivatives exhibit melting points of 109–111°C , suggesting that the bulkier benzyl substituent may lower this value due to reduced crystallinity.

  • Density and Solubility: The nitro and sulfonyl groups confer polar characteristics, likely rendering the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

The nitro group at the ortho position introduces steric hindrance and electronic effects that influence reactivity, particularly in nucleophilic substitution or reduction reactions.

Synthetic Methodologies

Traditional Sulfonamide Coupling

A common route to N-alkyl sulfonamides involves reacting sulfonyl chlorides with amines. For N-benzyl-N-methyl derivatives, a two-step protocol is proposed:

  • Sulfonylation: 2-Nitrobenzenesulfonyl chloride reacts with methylamine to form N-methyl-2-nitrobenzenesulfonamide.

  • N-Alkylation: The methylamine intermediate undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyl group .

This method mirrors procedures for synthesizing structurally related compounds, such as 2-(4-methylbenzyl)-N-nosylbenzamide, where p-nitrobenzenesulfonamide intermediates are alkylated under basic conditions .

Metal-Free Coupling Strategies

Recent advances in sulfonamide synthesis avoid transition-metal catalysts. For example, ynesulfonamides and tertiary enesulfonamides have been synthesized via base-mediated reactions between sulfonamides and alkynes . Adapting this approach, N-benzyl-N-methyl-2-nitrobenzenesulfonamide could be generated through a nucleophilic addition of benzylmethylamine to activated sulfonyl electrophiles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of analogous N-tosylbenzamides reveal distinct signals for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and benzylic CH₂ (δ 4.0–4.1 ppm) . For N-benzyl-N-methyl derivatives, splitting patterns in the aromatic region would reflect the nitro group’s deshielding effect, while the benzyl protons would appear as a singlet due to equivalent environments.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Sulfonyl Group: Asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹.

  • Nitro Group: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Biological and Industrial Applications

Catalysis and Materials Science

Sulfonamides serve as ligands in organometallic catalysis. For instance, dithiocarbamate derivatives of N-methylbenzylamine coordinate tin atoms in di(4-chlorobenzyl)tin dichloride complexes, enhancing thermal stability . The nitro group in N-benzyl-N-methyl-2-nitrobenzenesulfonamide could similarly stabilize metal centers in catalytic systems.

Challenges and Future Directions

Despite its promise, the compound’s synthesis requires optimization to address:

  • Regioselectivity: Competing alkylation at the nitro group or sulfonyl oxygen.

  • Purification: High polarity complicates crystallization; chromatographic methods (e.g., silica gel with EtOAc/hexane) are recommended .

Future studies should explore its pharmacokinetic profile and derivatization to enhance bioavailability.

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